molecular formula C14H23NO4 B11771910 (1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B11771910
M. Wt: 269.34 g/mol
InChI Key: ALRKXPGWOXKXHL-OUAUKWLOSA-N
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Description

(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of tert-butyl and ethyl groups through alkylation reactions.

    Esterification: Formation of the dicarboxylate ester groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow synthesis could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the bicyclic core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R)-2-tert-Butyl 3-methyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
  • (1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxamide

Uniqueness

(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of tert-butyl and ethyl groups make it a valuable compound for various applications.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10+,11-/m1/s1

InChI Key

ALRKXPGWOXKXHL-OUAUKWLOSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2CC[C@@H](C2)N1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C

Origin of Product

United States

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